(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid
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Overview
Description
®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methylamino group, and a butanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves several key steps:
Esterification: The initial step involves the esterification of ®-3-aminobutyric acid to form an ester derivative.
Amino Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Reduction: The ester is then reduced to form the corresponding alcohol.
Deprotection: Finally, the Cbz group is removed to yield the desired ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of chiral drugs and other pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-aminobutanol: A chiral intermediate used in the synthesis of various pharmaceuticals.
Para-aminobenzoic acid: Known for its therapeutic applications and structural versatility.
Uniqueness
®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3R)-3-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)16)14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
WMGWPYYXDLIILW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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